molecular formula C10H13ClN4 B1471088 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1607291-00-8

1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1471088
CAS RN: 1607291-00-8
M. Wt: 224.69 g/mol
InChI Key: JVTREJTURHQEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS number 1607291-00-8 . It has a molecular weight of 224.69 and a molecular formula of C10H13ClN4 .


Molecular Structure Analysis

The molecular structure of “1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” consists of a phenyl group (a benzene ring), an ethan-1-amine group (an ethane molecule with one hydrogen replaced by an amine group), and a 4H-1,2,4-triazol-3-yl group (a triazole ring). The exact 3D structure is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” include a molecular weight of 224.69 and a molecular formula of C10H13ClN4 . Unfortunately, specific properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Anticancer Activity

1,2,4-triazole derivatives, including 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, have shown promising anticancer activity . In a study, the cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antibacterial Activity

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity . This makes 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride a potential candidate for the development of new antibacterial agents .

Improvement of Drug Efficacy

The 1,2,4-triazole nucleus has been integrated into a wide range of therapeutically beneficial molecules, improving their drug efficacy . This suggests that 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride could potentially enhance the effectiveness of certain drugs .

Antifungal Activity

Triazoles are an important class of compounds due to their numerous biomedical applications . They have been shown to have antifungal activity , which suggests that 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride could be used in the development of antifungal agents .

Antioxidant Activity

1,2,4-triazole compounds have also been associated with antioxidant activity . This implies that 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride could potentially be used in the development of antioxidant agents .

Anticonvulsant Effects

1,2,4-triazole compounds have been shown to have anticonvulsant effects . This suggests that 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride could potentially be used in the treatment of convulsive disorders .

Safety and Hazards

The safety and hazards of “1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” are not specified in the search results .

properties

IUPAC Name

1-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-9(6-10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTREJTURHQEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.